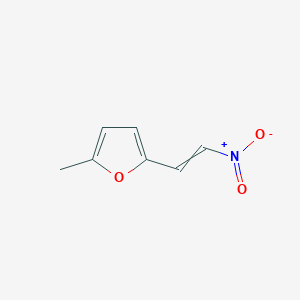![molecular formula C11H11F3N2O B8763447 1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)
1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE
Übersicht
Beschreibung
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-amino-4-(trifluoromethyl)benzonitrile with pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the production process. The final product is then purified using techniques such as crystallization or chromatography to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[2-amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
1-[2-Amino-4-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
2-Amino-4-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the pyrrolidinone ring.
4-Aminobenzotrifluoride: Contains the trifluoromethyl and amino groups but has a different overall structure.
Trifluoromethyl ethers: Similar in containing the trifluoromethyl group but differ in their chemical structure and properties.
Eigenschaften
Molekularformel |
C11H11F3N2O |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-9(8(15)6-7)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2 |
InChI-Schlüssel |
XCZFWFQUQMFBKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B8763418.png)





![1-[(Chloromethoxy)methyl]naphthalene](/img/structure/B8763464.png)

